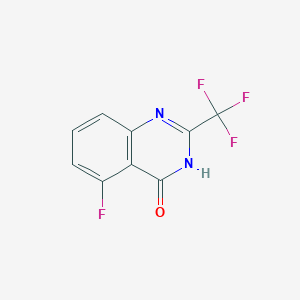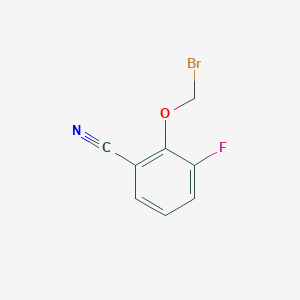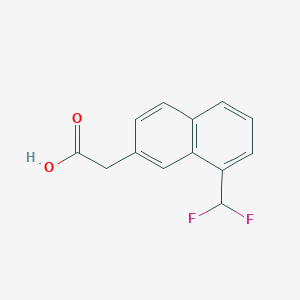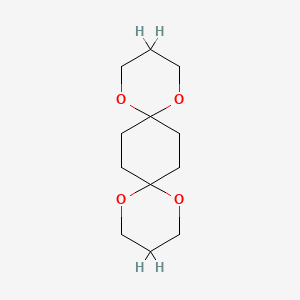
3-Methoxy-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H13NO. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of a methoxy group at the third position and a phenyl group at the second position of the quinoline ring system makes this compound unique and potentially useful in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-phenylquinoline can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to make the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5 and 8 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinolines
Aplicaciones Científicas De Investigación
3-Methoxy-2-phenylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of dyes, pigments, and as a precursor for various organic materials
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-phenylquinoline involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: The compound can inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Modulate Receptors: It can interact with specific receptors, such as G-protein coupled receptors, to exert its biological effects.
Induce Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways
Comparación Con Compuestos Similares
3-Methoxy-2-phenylquinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the methoxy group, making it less polar and potentially less bioactive.
3-Methoxyquinoline: Lacks the phenyl group, which may reduce its ability to interact with certain biological targets.
4-Methoxy-2-phenylquinoline: The methoxy group is at a different position, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C16H13NO |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
YWWRUNSROBYBES-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)




![{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B11876434.png)

![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)



![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)

